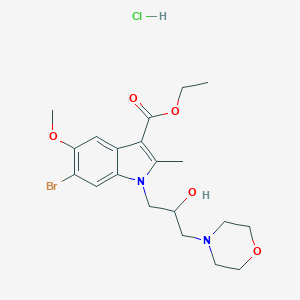
11β-Hydroxyandrosteron
Übersicht
Beschreibung
Nickel sulfate is an inorganic compound with the chemical formula NiSO₄. It is a blue-green crystalline solid that is highly soluble in water. This compound is commonly used in electroplating, as a chemical intermediate, and in the production of nickel-containing batteries. Nickel sulfate occurs naturally as the rare mineral retgersite and is also produced as a by-product of nickel mining and smelting .
Wissenschaftliche Forschungsanwendungen
Nickelsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie:
- Wird als Vorläufer für die Synthese anderer Nickelverbindungen verwendet.
- Wird in der Galvanotechnik verwendet, um Nickel auf andere Metalle abzuscheiden.
Biologie:
- Wird bei Allergietests verwendet, um Nickelallergien zu diagnostizieren.
Medizin:
- Wird wegen seiner krebserregenden Eigenschaften auf seine potenzielle Verwendung in der Krebstherapie untersucht.
Industrie:
- Wesentlich bei der Herstellung von Nickel-reichen Kathodenmaterialien für Lithium-Ionen-Batterien {_svg_5}.
- Wird bei der Herstellung von Pigmenten, Keramik und Glas verwendet.
5. Wirkmechanismus
Nickelsulfat übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit zellulären Proteinen und Enzymen aus. Es kann an Histone binden, was zu posttranslationalen Modifikationen führt, die die Genexpression beeinflussen. Nickel-Ionen können auch reaktive Sauerstoffspezies erzeugen, was zu oxidativem Stress und DNA-Schäden führt . Diese Wechselwirkungen tragen zu seinen krebserregenden Eigenschaften bei.
Wirkmechanismus
Target of Action
11beta-Hydroxyandrosterone (11β-OHA4) is an endogenous, naturally occurring steroid and androgen prohormone . The primary targets of 11β-OHA4 are steroidogenic enzymes, which metabolize it in vitro . It serves as a precursor to recognized and novel androgenic steroids .
Mode of Action
The mode of action of 11β-OHA4 involves its metabolism by steroidogenic enzymes . These enzymes convert 11β-OHA4 into various androgenic steroids . The metabolism of 11β-OHA4 extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .
Biochemical Pathways
11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway . This pathway involves a series of biochemical reactions that convert cholesterol into various steroid hormones.
Pharmacokinetics
It is known that 11β-oha4 is metabolized by steroidogenic enzymes, which suggests that it may have good bioavailability in tissues where these enzymes are present .
Result of Action
The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can bind to and activate steroid receptors in various tissues, leading to a range of physiological effects. For example, in androgen-dependent prostate cancer cells, the metabolism of 11β-OHA4 yields androgenic steroid metabolites .
Action Environment
The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are required for its metabolism . These enzymes are found in various tissues, and their expression levels can be influenced by a variety of factors, including age, gender, and disease state . Therefore, the action, efficacy, and stability of 11β-OHA4 can vary depending on these and other environmental factors .
Safety and Hazards
The safety data sheet for 11beta-Hydroxyandrosterone suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also suggests avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Zukünftige Richtungen
Future investigations of 11beta-Hydroxyandrosterone may characterize it as a vital steroid with far-reaching physiological consequences . The metabolism of 11beta-Hydroxyandrosterone offers a robust mechanism for the production of known and novel C19 steroids, which not only have a potential role in normal steroidogenic tissue expressing enzymes but also within the context of disease .
Biochemische Analyse
Biochemical Properties
11beta-Hydroxyandrosterone is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . It serves as a precursor to recognized and novel androgenic steroids . The metabolism of 11beta-Hydroxyandrosterone extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .
Cellular Effects
The metabolism of 11beta-Hydroxyandrosterone in androgen-dependent prostate cancer cells yields androgenic steroid metabolites . This suggests that 11beta-Hydroxyandrosterone may be metabolized to yield ligands for steroid receptors not only in the prostate but also in other steroid-responsive tissues .
Molecular Mechanism
The molecular mechanism of 11beta-Hydroxyandrosterone involves its conversion to active glucocorticoids via the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme locally controls the availability of the active glucocorticoid for the glucocorticoid receptor .
Temporal Effects in Laboratory Settings
It is known that 11beta-Hydroxyandrosterone is a vital steroid with far-reaching physiological consequences .
Metabolic Pathways
11beta-Hydroxyandrosterone is involved in the androgen arm of the adrenal steroidogenesis pathway . It is metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Nickelsulfat kann im Labor durch Auflösen von Nickeloxid in Schwefelsäure synthetisiert werden. Die Reaktion erzeugt eine konzentrierte Lösung von Nickelsulfatheptahydrat, die beim Erhitzen kristallines Nickelsulfathexahydrat bildet . Die allgemeine Reaktion lautet: [ \text{NiO} + \text{H}2\text{SO}_4 \rightarrow \text{NiSO}_4 + \text{H}_2\text{O} ]
Industrielle Produktionsmethoden: Die industrielle Produktion von Nickelsulfat beinhaltet die hydrometallurgische Verarbeitung von Nickelerzen und das Recycling von nickelhaltigen Produkten. Der Prozess umfasst das Auflösen von Nickeloxid in heißer, verdünnter Schwefelsäure in einem geschlossenen Reaktor, wobei Sauerstoff zugeführt wird, um eine konstante Temperatur und einen konstanten Druck aufrechtzuerhalten. Dies führt zu einer konzentrierten Nickelsulfatlösung, die dann durch Entfernen von Verunreinigungen mit Bariumcarbonat gereinigt wird {_svg_3} .
Analyse Chemischer Reaktionen
Nickelsulfat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Nickelsulfat kann oxidiert werden, um Nickeloxid zu bilden. Beispielsweise: [ 2 \text{NiSO}4 + \text{O}_2 \rightarrow 2 \text{NiO} + 2 \text{SO}_3 ]
Reduktion: Nickelsulfat kann durch Wasserstoffgas reduziert werden, um Nickelmetall zu erzeugen: [ \text{NiSO}_4 + 4 \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{SO}_4 + 3 \text{H}_2\text{O} ]
Substitution: Nickelsulfat reagiert mit Natriumhydroxid, um Nickelhydroxid und Natriumsulfat zu bilden: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Sauerstoff, Salpetersäure.
Reduktionsmittel: Wasserstoffgas.
Basen: Natriumhydroxid.
Hauptprodukte:
- Nickeloxid (NiO)
- Nickelmetall (Ni)
- Nickelhydroxid (Ni(OH)₂)
Vergleich Mit ähnlichen Verbindungen
Nickelsulfat kann mit anderen Nickelverbindungen verglichen werden, wie z. B.:
Kobaltsulfat (CoSO₄):
- Ähnlich in Struktur und Eigenschaften, aber häufiger bei der Herstellung von Kobalt-basierten Pigmenten und Batterien verwendet.
Kupfersulfat (CuSO₄):
- Wird als Fungizid und in der Landwirtschaft sehr häufig verwendet, während Nickelsulfat stärker auf industrielle Anwendungen konzentriert ist.
Eisensulfat (FeSO₄):
- Wird hauptsächlich in der Wasseraufbereitung und als Nahrungsergänzungsmittel verwendet und unterscheidet sich in seinen Anwendungen deutlich von Nickelsulfat .
Nickelsulfat zeichnet sich durch seine einzigartigen Anwendungen in der Galvanotechnik und Batterieproduktion aus, was es zu einer entscheidenden Verbindung in der modernen Technologie macht.
Eigenschaften
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFHVWJOVNKQK-PTXZMSDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018932 | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-61-4 | |
| Record name | 11β-Hydroxyandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXYANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 11β-Hydroxyandrosterone significant in doping control?
A: 11β-Hydroxyandrosterone is a key metabolite of adrenosterone, a steroid hormone marketed as a performance-enhancing supplement []. By analyzing urine samples for elevated levels of 11β-Hydroxyandrosterone, doping control agencies can detect the use of adrenosterone. This is particularly important as adrenosterone is proposed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation, potentially leading to metabolic advantages for athletes [].
Q2: How can the origin of 11β-Hydroxyandrosterone be determined in a doping control setting?
A: Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is employed to determine the origin of 11β-Hydroxyandrosterone in urine samples [, , ]. This technique analyzes the ratio of stable carbon isotopes (¹³C/¹²C) within the molecule. By comparing the ¹³C/¹²C ratio of 11β-Hydroxyandrosterone to that of other endogenous reference steroids like androsterone, scientists can identify if the 11β-Hydroxyandrosterone originated from exogenous sources, such as adrenosterone administration [].
Q3: Besides adrenosterone, are there other factors influencing 11β-Hydroxyandrosterone levels?
A: Research indicates that ¹³C/¹²C ratios of urinary steroids, including 11β-Hydroxyandrosterone, can vary based on geographical location, likely reflecting differences in dietary habits []. This underscores the importance of considering geographical factors when interpreting 11β-Hydroxyandrosterone levels in doping control.
Q4: What other applications does analyzing stable isotope ratios in urinary steroids have?
A: Beyond doping control, analyzing the deuterium/hydrogen (D/H) ratios of urinary steroids like 11β-Hydroxyandrosterone, alongside ¹³C/¹²C ratios, provides insights into steroid metabolism and production sites within the body []. This information can contribute to a more comprehensive understanding of steroid hormone pathways and their functions.
Q5: Are there any challenges associated with measuring 11β-Hydroxyandrosterone in urine?
A: Accurately measuring 11β-Hydroxyandrosterone and other steroid metabolites in urine necessitates rigorous sample preparation techniques. Researchers utilize a combination of high-performance liquid chromatography (HPLC) and derivatization steps to isolate and purify target steroids from the complex urine matrix [, ]. This ensures accurate and reliable results for doping control and metabolic studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


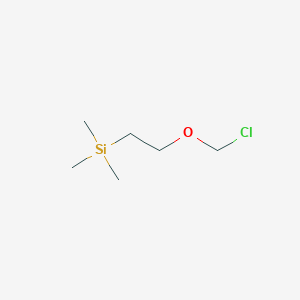
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

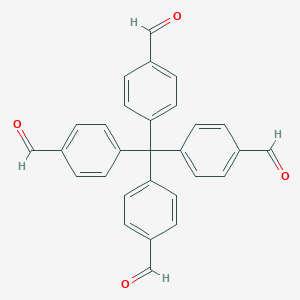
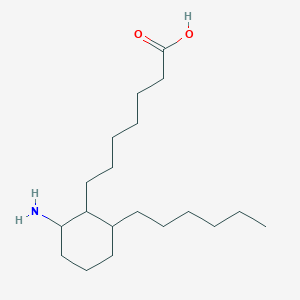
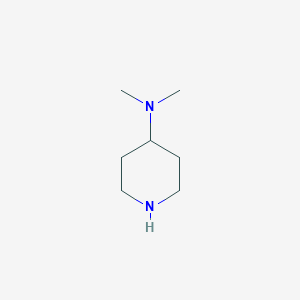



![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)


